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Compound of Interest

2-Chloro-4-cyanophenylboronic
Compound Name: d
aci

Cat. No.: B1370755

2-Chloro-4-cyanophenylboronic acid, identified by the CAS Number 677743-50-9, is a highly
functionalized arylboronic acid.[1][2] Its structure, featuring a phenyl ring substituted with a
boronic acid moiety, a chloro atom, and a cyano group, makes it an exceptionally valuable
reagent. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling
reactions, while the chloro and cyano functionalities serve as strategic points for further
molecular elaboration. This uniqgue combination allows for the efficient construction of complex
molecular architectures, particularly biaryl scaffolds, which are prevalent in many active
pharmaceutical ingredients (APIs). Its utility is demonstrated in the synthesis of targeted
therapeutics, including TTK kinase inhibitors and HSP9O0 inhibitors.[2]

Physicochemical & Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its handling,
storage, and application in synthesis. The properties of 2-Chloro-4-cyanophenylboronic acid
are summarized below. Proper storage in an inert atmosphere at 2-8°C is crucial to prevent
degradation, particularly protodeboronation, ensuring its reactivity is preserved.
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Property Value Source
CAS Number 677743-50-9 [1]12]
Molecular Formula C7HsBCINO: [2]
Molecular Weight 181.38 g/mol [2]
Physical Form Solid, typically a white powder
Boiling Point 367.1 £ 52.0 °C (Predicted) [2]
Density 1.41 + 0.1 g/cm? (Predicted) [2]
InChi Key MSCQYLAIRMCGGF-

UHFFFAOYSA-N
Storage Inert atmosphere, 2-8°C

Synthesis Pathway: A General Approach

The synthesis of arylboronic acids is a well-established field in organic chemistry. While specific
manufacturing protocols for 2-Chloro-4-cyanophenylboronic acid are proprietary, a common
and logical pathway involves the reaction of an organometallic intermediate with a borate ester,
followed by hydrolysis. This method leverages the nucleophilicity of an organolithium or
Grignard reagent derived from a corresponding aryl halide.

A plausible synthetic route starts from 1-bromo-2-chloro-4-cyanobenzene. This precursor
undergoes a halogen-metal exchange or Grignard formation, followed by quenching with a
trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures to form a
boronate ester. The final step is an acidic workup to hydrolyze the ester, yielding the target
boronic acid.[3][4]

Quenches to form

Forms , (Organometallic Intermediate
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Caption: General workflow for arylboronic acid synthesis.

Conceptual Laboratory Protocol: Synthesis

Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere (Argon or
Nitrogen) is charged with the starting material, 1-bromo-2-chloro-4-cyanobenzene, and
anhydrous THF. The solution is cooled to -78 °C.

Organometallic Formation: A solution of n-butyllithium (n-BuLli) in hexanes is added
dropwise, maintaining the low temperature to facilitate the lithium-halogen exchange. The
reaction is stirred for 1-2 hours.

Boration: Triisopropyl borate is added slowly to the reaction mixture. The choice of a bulky
borate ester can help minimize the formation of over-arylated boron species. The mixture is
allowed to slowly warm to room temperature overnight.

Hydrolysis & Isolation: The reaction is quenched with aqueous HCI. The aqueous layer is
extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic
layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure to yield the crude product, which can be purified by
recrystallization.[3]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of 2-Chloro-4-cyanophenylboronic acid is its role as a

nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This Nobel Prize-winning

reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds,

particularly for constructing biaryl and vinyl-aryl structures.[6]

The reaction involves three key stages in a catalytic cycle driven by a palladium(0) complex:

Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanistic Pillars & Causality

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1370755?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the
carbon-halogen bond of an aryl or vinyl halide (R*-X).[6][7] This is often the rate-limiting step.
The reactivity of the halide is crucial, with the general trend being | > Br > OTf >> Cl. The use
of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate the
activation of less reactive aryl chlorides.[6]

e Transmetalation: This step involves the transfer of the organic group (R?) from the boron
atom to the palladium center.[7] Critically, this process requires activation of the boronic acid
with a base (e.g., K2COs, Cs2COs, K3POa4). The base converts the neutral, trigonal boronic
acid into a more nucleophilic, anionic "ate" complex [R2-B(OH)s]~, which readily transfers its
organic moiety to the electrophilic Pd(Il) center, displacing the halide.[8]

o Reductive Elimination: The final step involves the two organic groups (R* and R2) coupling
together and eliminating from the palladium center to form the new C-C bond. This process
regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7] Isomerization to a
cis complex is required for this step to occur.[9]

Self-Validating Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol describes a representative coupling between 2-Chloro-4-cyanophenylboronic
acid and a generic aryl bromide.

o Reagent Preparation: To a reaction vessel, add 2-Chloro-4-cyanophenylboronic acid (1.2
equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate
(K2COs3, 3.0 equivalents).

o Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPhs)a
(tetrakis(triphenylphosphine)palladium(0)) at 3-5 mol%. Alternatively, a pre-catalyst like
Pd(OACc)z can be used with a suitable phosphine ligand (e.g., SPhos, XPhos).

e Solvent & Degassing: Add a solvent system, typically a mixture like dioxane/water or
toluene/ethanol. The system must be thoroughly degassed to remove oxygen, which can
oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling an inert gas (Argon or
Nitrogen) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.
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e Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C under an
inert atmosphere. Monitor the reaction progress using TLC or LC-MS.

o Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with
water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous Na2SOa4, filter, and concentrate in vacuo. The resulting
crude product is then purified, typically by flash column chromatography on silica gel.

Significance in Drug Discovery & Medicinal
Chemistry

Boronic acids are considered privileged structures in medicinal chemistry.[10] They are valued
for their stability, low toxicity, and versatile reactivity.[10] The degradation product in vivo is
boric acid, a relatively benign compound that can be eliminated by the body.[10] This favorable
profile has led to several FDA-approved drugs containing a boronic acid moiety, such as the
proteasome inhibitor Bortezomib (Velcade).[11]

2-Chloro-4-cyanophenylboronic acid is particularly advantageous for drug development for
two key reasons:

o Scaffold Construction: It provides a direct route to introduce a di-substituted phenyl ring into
a target molecule. This is crucial for structure-activity relationship (SAR) studies, where
precise positioning of substituents is needed to optimize binding affinity, selectivity, and
pharmacokinetic properties.

» Handles for Derivatization: The chloro and cyano groups are not mere spectators. The cyano
group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up
avenues for further diversification.[12] The chloro group can participate in other cross-
coupling reactions or nucleophilic aromatic substitution, allowing for sequential, controlled
modifications.

Safety & Handling

As with all laboratory chemicals, proper safety precautions must be observed.

 Signal Word: Warning

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.mdpi.com/1420-3049/27/9/2615
https://www.benchchem.com/product/b1370755?utm_src=pdf-body
https://www.coreychem.com/product/4-cyanophenylboronic-acid-cas-no-126747-14-6/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel
unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338
(IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood while wearing appropriate
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: A Versatile Synthetic Intermediate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370755#2-chloro-4-cyanophenylboronic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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